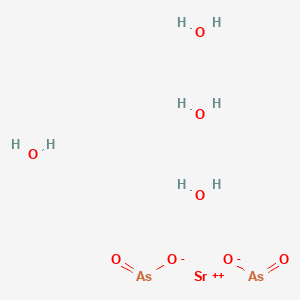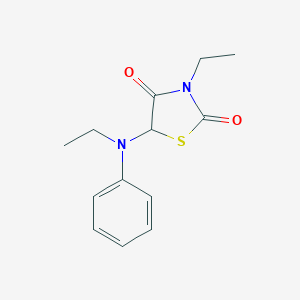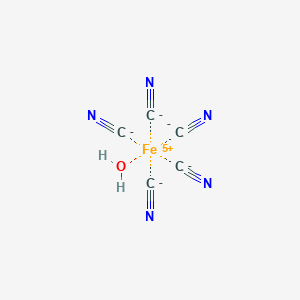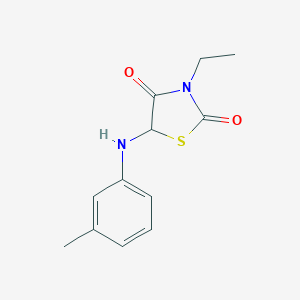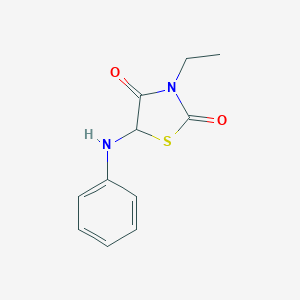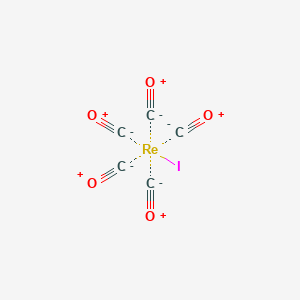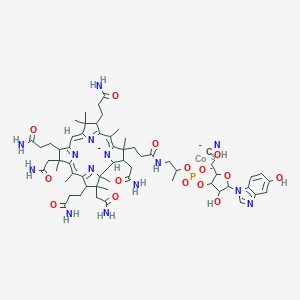
5-Hydroxybenzimidazolylcobamid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybenzimidazolylcobamid, also known as coenzyme B12, is a naturally occurring compound that is essential for the normal functioning of human cells. It is a member of the vitamin B12 family and is involved in a range of biochemical processes, including DNA synthesis, the metabolism of fatty acids and amino acids, and the formation of red blood cells. In
Mecanismo De Acción
The mechanism of action of 5-Hydroxybenzimidazolylcobamid involves its role as a cofactor in various enzymatic reactions. It binds to specific enzymes, such as methylmalonyl-CoA mutase and methionine synthase, and facilitates their function. In the case of methylmalonyl-CoA mutase, it acts as a 5-Hydroxybenzimidazolylcobamid, assisting in the conversion of methylmalonyl-CoA to succinyl-CoA. In the case of methionine synthase, it acts as a cofactor, facilitating the conversion of homocysteine to methionine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Hydroxybenzimidazolylcobamid are numerous. It is involved in the synthesis of DNA, which is essential for cell growth and division. It is also involved in the metabolism of fatty acids and amino acids, which are important for energy production and the maintenance of healthy tissues. In addition, it is involved in the formation of red blood cells, which are essential for oxygen transport throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxybenzimidazolylcobamid in lab experiments is its specificity. It binds to specific enzymes, allowing for precise control over enzymatic reactions. Another advantage is its stability. It is a relatively stable compound, which allows for long-term storage and use in experiments. One limitation is its cost. 5-Hydroxybenzimidazolylcobamid is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 5-Hydroxybenzimidazolylcobamid. One direction is the study of its role in cancer prevention and treatment. It has been shown to have anti-cancer properties, and further research could lead to the development of new cancer treatments. Another direction is the study of its role in neurodegenerative diseases. It has been shown to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthesis methods for 5-Hydroxybenzimidazolylcobamid could lead to increased availability and lower cost, making it more accessible for use in scientific research.
Métodos De Síntesis
5-Hydroxybenzimidazolylcobamid is synthesized from cobalamin, which is a naturally occurring form of vitamin B12. The synthesis process involves the addition of a hydroxyl group to the benzimidazole ring of cobalamin. This is achieved through a series of chemical reactions involving the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
5-Hydroxybenzimidazolylcobamid has a wide range of scientific research applications. It is used in the study of DNA synthesis, as it is involved in the conversion of methylmalonyl-CoA to succinyl-CoA. It is also used in the study of fatty acid and amino acid metabolism, as it is involved in the conversion of homocysteine to methionine. In addition, it is used in the study of red blood cell formation, as it is involved in the synthesis of heme.
Propiedades
Número CAS |
14708-95-3 |
|---|---|
Nombre del producto |
5-Hydroxybenzimidazolylcobamid |
Fórmula molecular |
C61H84CoN14O15P |
Peso molecular |
1343.3 g/mol |
Nombre IUPAC |
cobalt(3+);[4-hydroxy-5-(5-hydroxybenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C60H86N13O15P.CN.Co/c1-28(87-89(84,85)88-51-39(26-74)86-55(50(51)83)73-27-68-37-20-31(75)10-14-38(37)73)25-67-47(82)18-19-57(6)35(21-44(64)79)54-60(9)59(8,24-46(66)81)34(13-17-43(63)78)49(72-60)30(3)53-58(7,23-45(65)80)32(11-15-41(61)76)36(69-53)22-40-56(4,5)33(12-16-42(62)77)48(70-40)29(2)52(57)71-54;1-2;/h10,14,20,22,27-28,32-35,39,50-51,54-55,74,83H,11-13,15-19,21,23-26H2,1-9H3,(H16,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,82,84,85);;/q;-1;+3/p-2 |
Clave InChI |
MAKWLFSKRAUSAV-UHFFFAOYSA-L |
SMILES isomérico |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
SMILES canónico |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
Sinónimos |
5-hydroxybenzimidazolylcobamid 5-hydroxybenzimidazolylcobamide Co(beta)-cyano-5'-hydroxybenzimidazolylcobamide factor III, corrinoid factor III, vitamin B 12 HMQC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
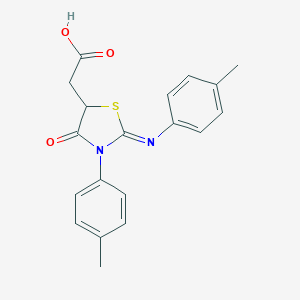
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

